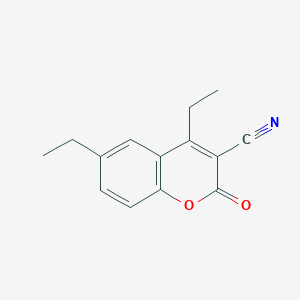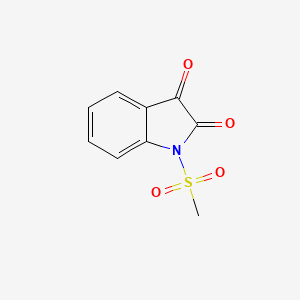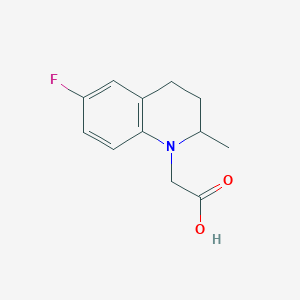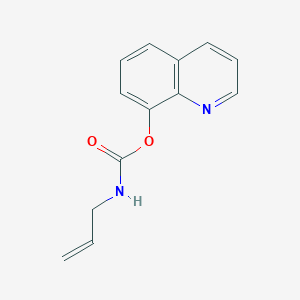
N-Cyclohexyl-1,8-naphthyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-1,8-naphthyridin-2-amine: is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom at the second position of the 1,8-naphthyridine ring. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One of the efficient methods for synthesizing 1,8-naphthyridines involves multicomponent reactions.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions to form the naphthyridine core.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or copper, can facilitate the formation of 1,8-naphthyridines through various coupling reactions.
Industrial Production Methods: The industrial production of N-Cyclohexyl-1,8-naphthyridin-2-amine typically involves large-scale multicomponent reactions or metal-catalyzed processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Cyclohexyl-1,8-naphthyridin-2-amine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce various reduced derivatives of the naphthyridine ring.
Applications De Recherche Scientifique
Chemistry: N-Cyclohexyl-1,8-naphthyridin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays. It can interact with various biomolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine: The parent compound of N-Cyclohexyl-1,8-naphthyridin-2-amine, lacking the cyclohexyl group.
2-Amino-1,8-naphthyridine: A derivative with an amino group at the second position.
Gemifloxacin: A fluoroquinolone antibiotic containing the 1,8-naphthyridine core.
Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This modification can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Propriétés
Numéro CAS |
87535-62-4 |
|---|---|
Formule moléculaire |
C14H17N3 |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
N-cyclohexyl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C14H17N3/c1-2-6-12(7-3-1)16-13-9-8-11-5-4-10-15-14(11)17-13/h4-5,8-10,12H,1-3,6-7H2,(H,15,16,17) |
Clé InChI |
SDXQLTVAHSTUEW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=NC3=C(C=CC=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)


![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)








